molecular formula C12H21NO5 B13153454 (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid

Cat. No.: B13153454
M. Wt: 259.30 g/mol
InChI Key: GVSXRUZUUNBCKM-IWSPIJDZSA-N
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Description

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a dimethylbutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid typically involves multiple steps. One common approach is to start with the preparation of the hydroxycyclopentyl intermediate, which is then reacted with a suitable carbonyl compound to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid stands out due to its specific structural features, such as the hydroxycyclopentyl group and the dimethylbutyric acid moiety

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1

InChI Key

GVSXRUZUUNBCKM-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O

Origin of Product

United States

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